5-amino-1-(4-bromo-2-fluorobenzyl)-N-phenyl-1H-1,2,3-triazole-4-carboxamide
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Overview
Description
5-Amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-phenyl-1H-1,2,3-triazole-4-carboxamide is a complex organic compound that belongs to the class of triazole derivatives Triazoles are five-membered heterocyclic compounds containing three nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-phenyl-1H-1,2,3-triazole-4-carboxamide typically involves multiple steps. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds. This reaction involves the coupling of an aryl halide with an organoboron compound in the presence of a palladium catalyst .
Starting Materials: The synthesis begins with the preparation of the aryl halide and the organoboron compound.
Reaction Conditions: The reaction is carried out in the presence of a palladium catalyst, typically Pd(PPh3)4, and a base such as K2CO3. The reaction is performed in an inert atmosphere, often using a solvent like toluene or ethanol.
Purification: The product is purified using techniques such as recrystallization or column chromatography.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis. Additionally, industrial processes may incorporate more robust purification methods to ensure the high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
5-Amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-phenyl-1H-1,2,3-triazole-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the halogen atom is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidizing Agents: Hydrogen peroxide, potassium permanganate.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Nucleophiles: Various nucleophiles such as amines, thiols, and alcohols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while reduction can produce amines or alcohols.
Scientific Research Applications
5-Amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-phenyl-1H-1,2,3-triazole-4-carboxamide has several scientific research applications:
Medicinal Chemistry: The compound is studied for its potential as a pharmaceutical agent due to its unique structure and biological activity.
Biological Research: It is used in various biological assays to study its effects on different biological pathways.
Materials Science: The compound’s properties make it suitable for use in the development of new materials with specific functionalities.
Mechanism of Action
The mechanism of action of 5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-phenyl-1H-1,2,3-triazole-4-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and affecting various cellular pathways. The exact molecular targets and pathways depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
1-Bromo-5-fluoro-2-nitrobenzene: A related compound with similar structural features.
5-[(4-Bromo-2-chlorophenyl)amino]-4-fluoro-N-(2-hydroxyethoxy)-1-methyl-1H-benzimidazole-6-carboxamide: Another compound with comparable properties.
Uniqueness
5-Amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-phenyl-1H-1,2,3-triazole-4-carboxamide is unique due to its specific substitution pattern and the presence of the triazole ring. This structure imparts distinct chemical and biological properties, making it valuable for various applications.
Properties
Molecular Formula |
C16H13BrFN5O |
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Molecular Weight |
390.21 g/mol |
IUPAC Name |
5-amino-1-[(4-bromo-2-fluorophenyl)methyl]-N-phenyltriazole-4-carboxamide |
InChI |
InChI=1S/C16H13BrFN5O/c17-11-7-6-10(13(18)8-11)9-23-15(19)14(21-22-23)16(24)20-12-4-2-1-3-5-12/h1-8H,9,19H2,(H,20,24) |
InChI Key |
AIALEEPZYBSNAM-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)NC(=O)C2=C(N(N=N2)CC3=C(C=C(C=C3)Br)F)N |
Origin of Product |
United States |
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